3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methyl-N-(prop-2-en-1-yl)benzamide
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Overview
Description
3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methyl-N-(prop-2-en-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a benzamide group, and a prop-2-en-1-yl substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methyl-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the benzamide group, and the addition of the prop-2-en-1-yl substituent. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would likely include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazole chemistry and exploring new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties are leveraged for applications such as material science, where it may be used as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methyl-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide analogs. Examples are:
- 3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide
- 3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-(prop-2-en-1-yl)benzamide
Uniqueness
What sets 3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methyl-N-(prop-2-en-1-yl)benzamide apart is its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methyl-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-3-6-17-15(20)11-5-4-10(2)12(7-11)18-16-19-13-8-24(21,22)9-14(13)23-16/h3-5,7,13-14H,1,6,8-9H2,2H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZRPJKILZMZFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC=C)NC2=NC3CS(=O)(=O)CC3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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